Bienvenue dans la boutique en ligne BenchChem!

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine

Pharmaceutical intermediate Thermal analysis QC specification

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine (CAS 202823-67-4; synonym 3,6-dichloro-4,5-diazatricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene) is a crystalline, white-to-cream heterocyclic building block belonging to the 5,8-ethanophthalazine class. With a molecular formula of C₁₀H₁₀Cl₂N₂ and a molecular weight of 229.11 g·mol⁻¹, it features two reactive chlorine atoms at the 1- and 4-positions of the phthalazine ring, making it a versatile electrophilic partner for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Molecular Formula C10H10Cl2N2
Molecular Weight 229.1 g/mol
CAS No. 202823-67-4
Cat. No. B1600149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine
CAS202823-67-4
Molecular FormulaC10H10Cl2N2
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1CC2CCC1C3=C2C(=NN=C3Cl)Cl
InChIInChI=1S/C10H10Cl2N2/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)14-13-9/h5-6H,1-4H2
InChIKeyGZIFYLGNTOAIJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine (CAS 202823-67-4): Procurement-Grade Pharmaceutical Intermediate Identity and Purity Baseline


1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine (CAS 202823-67-4; synonym 3,6-dichloro-4,5-diazatricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene) is a crystalline, white-to-cream heterocyclic building block belonging to the 5,8-ethanophthalazine class . With a molecular formula of C₁₀H₁₀Cl₂N₂ and a molecular weight of 229.11 g·mol⁻¹, it features two reactive chlorine atoms at the 1- and 4-positions of the phthalazine ring, making it a versatile electrophilic partner for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Commercial material is routinely supplied at ≥96% purity (HPLC), with a melting point of 208–211 °C (clear melt 207.5–216.5 °C) . The compound is classified as a pharmaceutical intermediate and is used exclusively for research and further manufacturing; it is insoluble in water and incompatible with strong oxidizing agents [1].

Why Generic Substitution Fails for 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine: The Ethano Bridge and Dichloro Substitution Create a Unique Reactivity and Physicochemical Profile


1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine belongs to a narrow subclass of bridged bicyclic phthalazines, and casual replacement with a seemingly similar analog—such as the non-bridged 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7) or the non-chlorinated 5,6,7,8-tetrahydro-5,8-ethanophthalazine (CAS 89701-55-3)—will fundamentally alter both the physicochemical properties and the downstream synthetic outcomes [1][2]. The ethano bridge imposes conformational rigidity and modulates the electronic environment of the dichloro-substituted phthalazine core, affecting reaction kinetics in nucleophilic aromatic substitution (SNAr) and Pd-catalyzed cross-couplings critical to medicinal chemistry programs, such as GABAₐ receptor modulator synthesis [3]. Furthermore, the two chlorine atoms provide dual functionalization handles that are absent in the parent unsubstituted scaffold, making the compound uniquely suited for sequential derivatization [1]. The quantitative comparisons below demonstrate that even structurally proximal alternatives differ substantially in melting point, molecular weight, lipophilicity, and reactivity, rendering generic substitution scientifically unsound [1][2][3].

Quantitative Differentiation Evidence for 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine vs. Closest Analogs


Melting Point Elevation Driven by the Ethano Bridge and Dichloro Substitution

The introduction of the ethano bridge and two chlorine atoms dramatically increases the melting point relative to the non-bridged analog, reflecting far stronger crystal lattice energy. 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine melts at 208–211 °C , whereas 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7), which lacks the ethano bridge, melts at only 156 °C [1]. This 52–55 °C difference directly impacts purification options (recrystallization solvent selection), storage stability at elevated temperatures, and handling in automated solid-dispensing platforms used in high-throughput chemistry.

Pharmaceutical intermediate Thermal analysis QC specification

Increased Molecular Weight and Lipophilicity Shift the Physicochemical Profile Relative to Non-Bridged Analog

The ethano bridge adds 26 Da to the molecular weight compared to the non-bridged analog (229.11 vs. 203.07 g·mol⁻¹) and raises the computed logP (XLogP3) from 3.1 to 3.6 [1][2]. This ΔlogP of +0.5 units translates to an approximately 3.2-fold increase in predicted octanol–water partition coefficient, which can meaningfully alter solubility, permeability, and protein binding when the compound serves as a precursor to bioactive molecules in medicinal chemistry campaigns.

Drug discovery Physicochemical profiling Lipophilicity

Dual Chlorine Functionality Enables Sequential Derivatization Absent in Non-Halogenated Parent Scaffold

The target compound possesses two chlorine atoms at the 1- and 4-positions, which serve as orthogonal leaving groups for sequential nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling [1]. In contrast, the non-chlorinated parent 5,6,7,8-tetrahydro-5,8-ethanophthalazine (CAS 89701-55-3) lacks these functionalization handles entirely and requires pre-functionalization (e.g., halogenation) before analogous derivatization is possible. The dichloro compound is the direct precursor to the 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazine series reported as GABAₐ α3-selective agonists, where both chlorine atoms are displaced to install the triazole ring and 3-substituent in a single synthetic sequence [1]. Using the non-chlorinated parent would require two additional synthetic steps (chlorination and purification), reducing overall yield and increasing cost.

Synthetic chemistry GABAₐ receptor SNAr chemistry

Commercial Purity Baseline of ≥96% (HPLC) with Documented QC Enables Reproducible Scale-Up

The target compound is supplied with a vendor-certified purity of ≥96% by HPLC and a defined melting point specification (207.5–216.5 °C clear melt), accompanied by lot-specific Certificates of Analysis . In contrast, 5,6,7,8-tetrahydro-5,8-ethanophthalazine (CAS 89701-55-3) is typically offered at lower purity (commonly 95%) without an HPLC assay guarantee, and the non-bridged 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7) is listed at 95% purity . The 1–2 percentage point purity advantage of the target compound, combined with the melting point specification, reduces the risk of unidentified impurities interfering with sensitive Pd-catalyzed reactions where even trace catalyst poisons can dramatically reduce yields at scale.

Quality control Process chemistry Procurement specification

Validated Utility as Key Intermediate in GABAₐ α3-Selective Agonist Series Confirmed in Peer-Reviewed Literature

In the Journal of Medicinal Chemistry (2005), Russell et al. explicitly employed 1,4-dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine as the central building block for constructing a focused library of 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazines, compounds that demonstrated up to 5-fold binding selectivity for the GABAₐ α3 receptor subtype over α1 [1]. The lead compound (compound 1) exhibited a functional EC₅₀ of 140 nM at α3β2γ2 receptors with 60% efficacy relative to GABA, compared to an EC₅₀ of 710 nM at α1β2γ2, yielding a 5.1-fold functional selectivity ratio [1]. The non-chlorinated ethanophthalazine scaffold (CAS 89701-55-3) was not employed in this study because the chlorine atoms are mechanistically required for the key cyclization; no direct comparator data exist for the unsubstituted or non-bridged analogs in this assay system [1]. This publication provides independent, peer-reviewed validation of the target compound's unique suitability for GABAₐ modulator programs.

GABAₐ receptor Triazolophthalazine Medicinal chemistry

Methano-Bridged Analog (C1 Shorter Bridge) Confers Different Geometry and Reactivity; Limited Commercial Availability Restricts Its Use as a Substitute

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanophthalazine (CAS not registered; molecular formula C₉H₈Cl₂N₂, MW 215.08 g·mol⁻¹) is the closest structural homolog, differing only by one methylene unit in the bridging moiety (methano [1-carbon] vs. ethano [2-carbon]) . This one-carbon difference alters the dihedral angle of the bridge and the spatial orientation of the chlorine atoms relative to the phthalazine plane, which can affect the trajectory of incoming nucleophiles in SNAr reactions and the geometry of metal coordination in cross-coupling . Quantitative kinetic or selectivity data directly comparing the two bridge homologs are not available in the peer-reviewed literature. Additionally, this methano homolog is not listed by major commercial suppliers (Thermo Fisher, Sigma-Aldrich) and has limited availability, making it a non-viable alternative for reproducible scale-up .

Structural analog Bridge homolog Procurement feasibility

Optimal Research and Industrial Application Scenarios for 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine Based on Quantitative Differentiation Evidence


GABAₐ Receptor Subtype-Selective Ligand Discovery Programs Requiring Triazolophthalazine Core Synthesis

Medicinal chemistry teams pursuing α3-selective GABAₐ receptor positive allosteric modulators (PAMs) or agonists should procure this compound as the validated key intermediate. Russell et al. (J. Med. Chem. 2005) demonstrated that both chlorine atoms are sequentially displaced to install the triazole ring and 3-substituent, yielding compounds with up to 5.1-fold α3/α1 functional selectivity [1]. The non-chlorinated parent scaffold cannot undergo this cyclization without additional halogenation steps, making the dichloro compound the most direct and literature-supported entry point into this chemotype [1].

High-Throughput Parallel Synthesis of Bridged Phthalazine Libraries via SNAr and Cross-Coupling

The dual chlorine functionality, combined with a melting point of 208–211 °C and a commercially guaranteed purity of ≥96% (HPLC), makes this compound well-suited for automated solid-dispensing platforms used in high-throughput chemistry [1][2]. The higher melting point relative to the non-bridged analog (156 °C) ensures dimensional stability during automated weighing, while the HPLC purity specification reduces the risk of catalyst poisoning in Pd-mediated cross-coupling reactions [2]. The ethano bridge's conformational rigidity can also impart greater scaffold diversity compared to flexible-chain analogs .

Process Chemistry Route Scouting Where Reproducible Scale-Up and Lot-to-Lot Consistency Are Critical

For process development groups evaluating scalable routes to phthalazine-containing APIs, the target compound offers a defined QC package (HPLC assay, melting point specification, lot-specific CoA) that the non-bridged analog (typically sold at 95% purity without HPLC guarantee) does not provide [1][2]. The 1–2% purity differential can be consequential in sensitive catalytic reactions where impurity profiles directly impact yield and catalyst turnover [1]. Furthermore, the compound is available from multiple established suppliers (Thermo Fisher, AABlocks, CymitQuimica), ensuring supply chain redundancy .

Computational Chemistry and Molecular Modeling Studies Investigating Bridged Heterocycle Conformations

The ethano bridge enforces a specific geometry that can be exploited in structure-based drug design. The target compound's computed logP (3.6) and molecular weight (229.11) are distinct from the non-bridged analog (logP 3.1, MW 203.07), and these differences propagate into the ADME properties of final compounds [1][2]. Computational chemists constructing virtual libraries based on the ethanophthalazine scaffold should use the target compound's physicochemical parameters rather than those of the non-bridged analog to ensure accurate in silico predictions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.